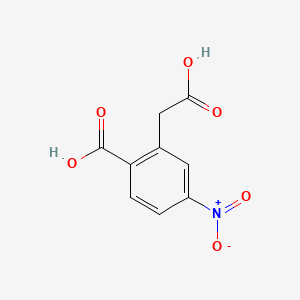

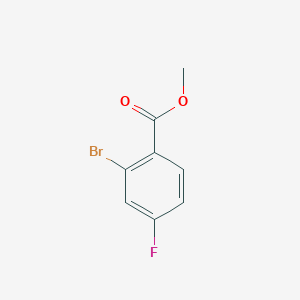

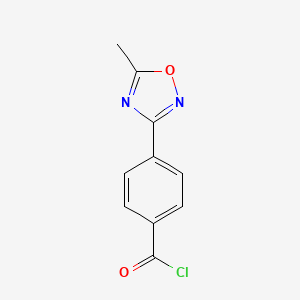

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Overview

Description

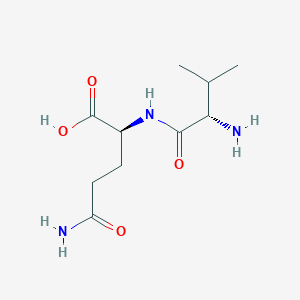

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Intermediates and Derivatives

Synthesis of Analogous Compounds : Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate shares structural similarities with various synthesized compounds. For instance, Wang Yu (2008) discussed the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from a related compound, methyl 4-amino-2-methoxybenzoate (Wang, 2008). This suggests potential pathways for synthesizing related bioactive compounds.

Synthesis for Structural Studies and Application : The synthesis of similar compounds, like Benzyloxy)-4-chloro-6-methoxyquinazoline, from methyl 4-hydroxy-3-methoxybenzoate as reported by Min Wang et al. (2015), provides insights into the potential structural modification and application of this compound (Min Wang et al., 2015).

Applications in Medical Research

Photodynamic Therapy for Cancer : The compound's structure bears resemblance to benzenesulfonamide derivatives used in Zinc Phthalocyanine, which have been studied for their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield, as explored by M. Pişkin et al. (2020) (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Metabolite Synthesis and Detection : Its structural analogs have been used in the synthesis of metabolites for various drugs, as described by V. Maurich et al. (1994), who synthesized a metoclopramide metabolite, highlighting potential applications in pharmacokinetics (V. Maurich, M. De Amici, & C. De Micheli, 1994).

Applications in Material Science

- Dopants in Polyaniline Synthesis : C. A. Amarnath and S. Palaniappan (2005) discussed the use of benzoic acid and substituted benzoic acids, such as 2-methoxybenzoic acid, as dopants in polyaniline, indicating a potential application for similar compounds in advanced material synthesis (C. A. Amarnath & S. Palaniappan, 2005).

Applications in Photostabilization

- Photostabilizers and Singlet Oxygen Quenchers : A. Soltermann et al. (1995) studied compounds like methyl 2-methoxybenzoate for their ability to generate and quench singlet molecular oxygen, suggesting the potential use of similar compounds in photostabilization (A. Soltermann, D. Peña, S. Nonell, F. Amat-Guerri, & N. García, 1995).

Properties

IUPAC Name |

methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQUPXMMAOBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455173 | |

| Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-42-6 | |

| Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of optimizing the synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate?

A1: this compound serves as a crucial building block in the production of various pharmaceuticals. The research demonstrates a streamlined synthesis method that achieves a high yield (82.42%) []. This optimized process offers several advantages, including fewer side reactions, higher purity of the final product, and overall cost-effectiveness. These factors are highly relevant for industrial-scale production, making the compound more readily accessible for further pharmaceutical development.

Q2: Can you elaborate on the specific steps and improvements made in the optimized synthesis method?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)